![molecular formula C20H23N B13448103 [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP)](/img/structure/B13448103.png)
[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP) is a significant metabolite of methadone, a synthetic opioid used for pain management and opioid maintenance therapy . This compound is formed through the metabolic process of methadone in the human body and is often used as a marker in drug testing to monitor methadone use and compliance .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine involves the N-demethylation of methadone. This process is primarily catalyzed by the cytochrome P450 enzymes, particularly CYP3A4 and CYP2B6 . The reaction conditions typically involve the presence of these enzymes in a biological system, such as the liver.
Industrial Production Methods
Industrial production of [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine is not common as it is primarily a metabolite of methadone. it can be synthesized in a laboratory setting for research purposes using chemical synthesis methods that mimic the metabolic pathways in the human body .
化学反応の分析
Types of Reactions
[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically facilitated by reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled laboratory conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine can lead to the formation of various oxidized derivatives, while reduction can result in reduced forms of the compound .
科学的研究の応用
[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine has several scientific research applications:
作用機序
The mechanism of action of [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine involves its formation through the N-demethylation of methadone by cytochrome P450 enzymes . This process converts methadone into its inactive metabolite, which is then excreted from the body. The molecular targets and pathways involved include the cytochrome P450 enzyme system, particularly CYP3A4 and CYP2B6 .
類似化合物との比較
Similar Compounds
2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine: This is the racemic mixture of the compound, which includes both the S and R enantiomers.
2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline (EMDP): This is another metabolite of methadone formed through further metabolic processes.
Uniqueness
[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine is unique due to its specific formation pathway and its role as a marker for methadone use. Its specific stereochemistry (S-enantiomer) also distinguishes it from other similar compounds .
特性
分子式 |
C20H23N |
|---|---|
分子量 |
277.4 g/mol |
IUPAC名 |
(2E,5S)-2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine |
InChI |
InChI=1S/C20H23N/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h4-14,16H,15H2,1-3H3/b19-4+/t16-/m0/s1 |
InChIキー |
AJRJPORIQGYFMT-JVXRWIERSA-N |
異性体SMILES |
C/C=C/1\C(C[C@@H](N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CC=C1C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,5-dioxopyrrolidin-1-yl N-[4-(dimethylamino)phenyl]carbamate](/img/structure/B13448044.png)
![Tert-butyl 6-{[(benzyloxy)carbonyl]amino}-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13448047.png)
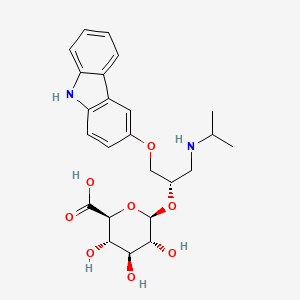

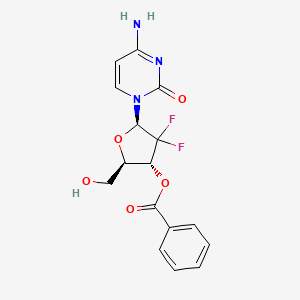
![N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide](/img/structure/B13448061.png)

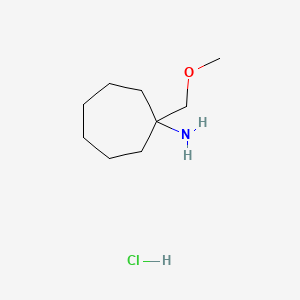
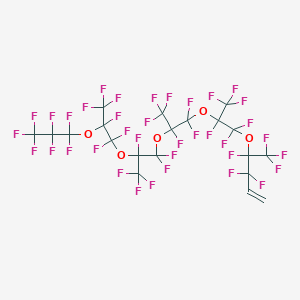
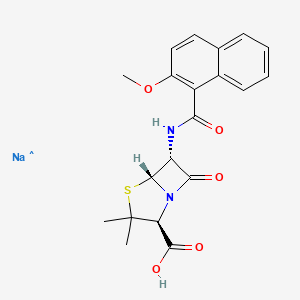

![(3S,5S,6R,8R,9S,10R,13S,14S,17S)-2-(hydroxymethyl)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,6,17-triol](/img/structure/B13448090.png)
